Tert-butyl 4-(4-chloro-3-methoxyphenyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-chloro-3-methoxyphenyl)piperazine-1-carboxylate: is a synthetic organic compound with the molecular formula C16H23ClN2O3 It is characterized by the presence of a piperazine ring substituted with a tert-butyl group and a 4-chloro-3-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-chloro-3-methoxyphenyl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 4-Chloro-3-methoxyphenyl Group: The piperazine ring is then reacted with 4-chloro-3-methoxybenzyl chloride in the presence of a base such as potassium carbonate to introduce the 4-chloro-3-methoxyphenyl group.
Introduction of the Tert-butyl Group: Finally, the tert-butyl group is introduced by reacting the intermediate compound with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of 4-(4-chloro-3-methoxyphenyl)piperazine-1-carboxylic acid.
Reduction: Formation of 4-(3-methoxyphenyl)piperazine-1-carboxylate.
Substitution: Formation of 4-(4-azido-3-methoxyphenyl)piperazine-1-carboxylate.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-(4-chloro-3-methoxyphenyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound for understanding the behavior of piperazine derivatives in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may act as a lead compound for the development of new therapeutic agents targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-chloro-3-methoxyphenyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to specific sites and modulate biological activity. The chloro and methoxy groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(4-chloro-3-methoxyphenyl)piperazine-1-carboxylate is unique due to the presence of both chloro and methoxy substituents on the phenyl ring, which influence its chemical reactivity and biological activity. The tert-butyl group provides steric hindrance, affecting the compound’s overall stability and interaction with other molecules.
Properties
IUPAC Name |
tert-butyl 4-(4-chloro-3-methoxyphenyl)piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3/c1-16(2,3)22-15(20)19-9-7-18(8-10-19)12-5-6-13(17)14(11-12)21-4/h5-6,11H,7-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCALDKXBXSNSBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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